molecular formula C17H22ClN3O4S B2484445 (2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide CAS No. 2097940-20-8

(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide

Cat. No.: B2484445
CAS No.: 2097940-20-8
M. Wt: 399.89
InChI Key: CXDLCLNJYKDGOU-NSCUHMNNSA-N
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Description

(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a formamido group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Formamido Group Addition: The formamido group is introduced via a formylation reaction using formic acid or its derivatives.

    N-Methylbut-2-enamide Formation: The final step involves the coupling of the intermediate with N-methylbut-2-enamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable for organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs. The presence of the piperidine ring and sulfonyl group suggests possible activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide
  • (2E)-4-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide

Uniqueness

Compared to similar compounds, (2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide stands out due to the presence of the 4-chlorobenzenesulfonyl group. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it unique for specific applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S/c1-19-16(22)3-2-10-20-17(23)13-8-11-21(12-9-13)26(24,25)15-6-4-14(18)5-7-15/h2-7,13H,8-12H2,1H3,(H,19,22)(H,20,23)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDLCLNJYKDGOU-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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